molecular formula C10H18O B6589375 2,2,6,6-tetramethyl-4-methylideneoxane CAS No. 76935-94-9

2,2,6,6-tetramethyl-4-methylideneoxane

Cat. No.: B6589375
CAS No.: 76935-94-9
M. Wt: 154.25 g/mol
InChI Key: ADAZJGKAHCLYSV-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-methylideneoxane is an organic compound with the molecular formula C10H18O. It is a derivative of oxane, characterized by the presence of four methyl groups and a methylene group attached to the oxane ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-tetramethyl-4-methylideneoxane typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with suitable reagents under controlled conditions. One common method includes the use of strong bases and specific solvents to facilitate the formation of the desired product. The reaction conditions often require precise temperature control and the exclusion of moisture to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-4-methylideneoxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like chlorine or bromine under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed

    Oxidation: Formation of oxides and ketones

    Reduction: Formation of alcohols and alkanes

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

2,2,6,6-Tetramethyl-4-methylideneoxane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethyl-4-methylideneoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but different chemical properties.

    2,2,6,6-Tetramethyl-4-piperidone: Another derivative of piperidine with distinct reactivity and applications.

    2,2,6,6-Tetramethyl-4-piperidinol: Known for its use in organic synthesis and as an intermediate in various chemical processes.

Uniqueness

2,2,6,6-Tetramethyl-4-methylideneoxane stands out due to its unique combination of stability and reactivity, making it a valuable compound in both research and industrial applications. Its ability to undergo a variety of chemical reactions while maintaining structural integrity is a key feature that distinguishes it from similar compounds.

Properties

CAS No.

76935-94-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,2,6,6-tetramethyl-4-methylideneoxane

InChI

InChI=1S/C10H18O/c1-8-6-9(2,3)11-10(4,5)7-8/h1,6-7H2,2-5H3

InChI Key

ADAZJGKAHCLYSV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)CC(O1)(C)C)C

Purity

95

Origin of Product

United States

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